molecular formula C6H12FNO3 B12840439 (2S,3R,4R,5S,6S)-4-amino-3-fluoro-6-methyloxane-2,5-diol

(2S,3R,4R,5S,6S)-4-amino-3-fluoro-6-methyloxane-2,5-diol

Cat. No.: B12840439
M. Wt: 165.16 g/mol
InChI Key: YFKHEYSULUIGHP-ZSNZIGRDSA-N
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Description

(2S,3R,4R,5S,6S)-4-amino-3-fluoro-6-methyloxane-2,5-diol is an organic compound belonging to the class of oxanes. This compound is characterized by the presence of an amino group, a fluoro group, and a methyl group attached to an oxane ring. It is a stereoisomer with specific spatial arrangements of its substituents, which significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4R,5S,6S)-4-amino-3-fluoro-6-methyloxane-2,5-diol typically involves multi-step organic reactions. One common approach is the fluorination of a precursor oxane compound followed by the introduction of the amino group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4R,5S,6S)-4-amino-3-fluoro-6-methyloxane-2,5-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its functional groups.

    Substitution: The amino and fluoro groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the amino or fluoro groups.

Scientific Research Applications

(2S,3R,4R,5S,6S)-4-amino-3-fluoro-6-methyloxane-2,5-diol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and interactions with biological molecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S,3R,4R,5S,6S)-4-amino-3-fluoro-6-methyloxane-2,5-diol involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups enable it to bind to specific sites on these targets, modulating their activity and triggering biochemical pathways. The exact pathways and molecular targets depend on the context of its application, such as its use in medicinal chemistry or biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R,4R,5S,6S)-2-(Hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol
  • (2S,3R,4R,5S,6S)-3,4,5-Tris(benzyloxy)-2-methyl-6-(phenylsulfanyl)oxyoxane

Uniqueness

Compared to similar compounds, (2S,3R,4R,5S,6S)-4-amino-3-fluoro-6-methyloxane-2,5-diol is unique due to the presence of both an amino and a fluoro group on the oxane ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C6H12FNO3

Molecular Weight

165.16 g/mol

IUPAC Name

(2S,3R,4R,5S,6S)-4-amino-3-fluoro-6-methyloxane-2,5-diol

InChI

InChI=1S/C6H12FNO3/c1-2-5(9)4(8)3(7)6(10)11-2/h2-6,9-10H,8H2,1H3/t2-,3+,4-,5+,6-/m0/s1

InChI Key

YFKHEYSULUIGHP-ZSNZIGRDSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@H]([C@H](O1)O)F)N)O

Canonical SMILES

CC1C(C(C(C(O1)O)F)N)O

Origin of Product

United States

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